molecular formula C26H42O4 B13414862 Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester

Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester

Cat. No.: B13414862
M. Wt: 418.6 g/mol
InChI Key: WSWDNKINQWKQGR-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester is a chemical compound with the molecular formula C26H42O4 and a molecular weight of 418.61 g/mol It is known for its unique structure, which includes a hexadecanoic acid moiety esterified with a 2-phenyl-1,3-dioxan-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester typically involves the esterification of hexadecanoic acid with 2-phenyl-1,3-dioxan-5-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the ester.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexadecanoic acid and 2-phenyl-1,3-dioxan-5-ol, which can then interact with cellular components. The phenyl group in the dioxane ring may also play a role in modulating the compound’s biological activity by interacting with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) hexadecanoate

InChI

InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)30-24-21-28-26(29-22-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3

InChI Key

WSWDNKINQWKQGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

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